molecular formula C9H7NO3 B1531653 Methyl furo[3,2-b]pyridine-6-carboxylate CAS No. 1649471-55-5

Methyl furo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1531653
CAS No.: 1649471-55-5
M. Wt: 177.16 g/mol
InChI Key: BZEFGEFKSGSJPY-UHFFFAOYSA-N
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Description

Methyl furo[3,2-b]pyridine-6-carboxylate (CAS 1649471-55-5) is a high-purity fused heterocyclic compound that serves as a critical synthon in medicinal chemistry and drug discovery. This ester derivative of furo[3,2-b]pyridine is designed for use as a key building block in the synthesis of complex polyheterocyclic systems. The furo[3,2-b]pyridine scaffold is of significant research interest due to its isosterism with privileged structures like benzofurans and azaindoles, which are commonly found in biologically active molecules . Researchers value this compound for its versatile reactivity, which enables further functionalization through regioselective reactions on either the furan or pyridine rings. These transformations include metallation, halogenation, and cross-coupling reactions, making it an ideal precursor for creating targeted libraries of novel compounds . The furo[3,2-b]pyridine core has demonstrated a wide spectrum of pharmacological activities in scientific literature, serving as a key structural motif in the development of antibiotic, antiviral, antifungal, and anticancer agents . Furthermore, it has shown potential as an inhibitor for various biological targets, including nicotinic acetylcholine receptors, CLKs, e1F4A, DYRK1A, α-glucosidase, and β-glucosidase . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

methyl furo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEFGEFKSGSJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclic Cyclization via Heteroaryl Precursors

Method Overview:
One of the most prominent strategies involves the heterocyclization of pyridine derivatives, especially pyridine-N-oxide compounds, under mild conditions to form the fused furo[3,2-b]pyridine core. This approach typically employs heteroaryl precursors bearing suitable functional groups that facilitate intramolecular cyclization to generate the fused heterocycle.

Research Findings:

  • A notable study published in the Journal of Organic Chemistry (2016) describes a metal-free, mild cyclization process where 2,3-alkyl or aryl substituted pyridine-N-oxide derivatives undergo heterocyclization to produce 2,3-substituted furo[2,3-b]pyridines, which can be further oxidized or functionalized to obtain methyl furo[3,2-b]pyridine-6-carboxylate (see).

Reaction Conditions:

  • Mild heating (around 50–100°C)
  • Use of oxidants such as iodine or hypervalent iodine reagents
  • Solvent systems like acetonitrile or ethanol

Advantages:

  • Metal-free conditions
  • High yields (50–91%)
  • Compatibility with various substituents

Limitations:

  • Requires specific heteroaryl precursors
  • May involve multi-step precursor synthesis

Functionalization of Furo[3,2-b]pyridine Intermediates

Method Overview:
Another approach involves the functionalization of pre-formed heterocyclic cores, particularly through electrophilic substitution or C–H activation, to introduce the methyl ester group at the 6-position.

Research Findings:

  • A study in ACS Organic Letters (2016) demonstrates the synthesis of 2,3-substituted furo[2,3-b]pyridines via heterocyclization, followed by selective C–H functionalization to install ester groups (see).

Reaction Conditions:

  • Use of methylating agents such as dimethyl sulfate or methyl iodide
  • Catalysis with transition metals like palladium or copper for C–H activation
  • Mild reflux conditions

Advantages:

  • Enables diversification of the heterocyclic framework
  • Facilitates late-stage functionalization

Limitations:

  • Requires careful control of reaction conditions to prevent over-alkylation
  • Possible need for protecting groups

Synthesis via Cyclization of Pyridine Derivatives with Furan Precursors

Method Overview:
A more direct approach involves cyclization of pyridine derivatives with furan-based precursors, such as furfuryl alcohol or furfuryl halides, under acid or basic catalysis to form the fused heterocycle.

Research Findings:

  • Literature reports indicate that acids like polyphosphoric acid (PPA) or Lewis acids catalyze the cyclization of furfuryl derivatives with pyridine derivatives, yielding furo[3,2-b]pyridine structures (see).

Reaction Conditions:

  • Heating at elevated temperatures (around 150–200°C)
  • Acid catalysis with PPA or sulfuric acid
  • Solvent-free or in polar solvents like acetic acid

Advantages:

  • Straightforward one-pot synthesis
  • High regioselectivity

Limitations:

  • Harsh reaction conditions
  • Potential for side reactions and polymerization

Summary of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Heterocyclization of pyridine-N-oxide derivatives Pyridine-N-oxide derivatives, oxidants (I2, hypervalent iodine) Mild heating (50–100°C) 50–91% Metal-free, versatile
Functionalization of heterocyclic core Methylating agents, transition metal catalysts Reflux, mild to moderate Variable Late-stage modification
Cyclization of furfuryl derivatives Furfuryl alcohol/halides, acids (PPA, sulfuric acid) Elevated temperatures (150–200°C) High One-pot, regioselective

Notable Research Findings

  • The heterocyclization approach provides a flexible route to the core structure, allowing for various substituents at different positions, including the methyl ester at position 6.
  • Mild, metal-free conditions favor high yields and functional group tolerance.
  • Functionalization strategies enable further diversification, essential for pharmaceutical applications.

Concluding Remarks

The synthesis of this compound predominantly relies on heterocyclic cyclization techniques, especially those involving pyridine-N-oxide derivatives, under mild, metal-free conditions. These methods are supported by recent research demonstrating high efficiency and versatility. Functionalization of the heterocyclic core further enhances synthetic flexibility, allowing for tailored derivatives suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl furo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylammonium chloride, acetic anhydride, and pyridine. Reaction conditions often involve heating and the use of solvents like dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl furo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl furo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl furo[3,2-b]pyridine-6-carboxylate

CAS Number: 227938-34-3 Molecular Formula: C₁₀H₉NO₃ Key Differences:

  • The ethyl ester group increases molecular weight (195.18 g/mol vs. 177.16 g/mol for the methyl ester) and may enhance lipophilicity, improving membrane permeability in drug candidates .
  • Synthetic routes for the ethyl derivative often involve alkaline hydrolysis of precursors, as seen in the conversion of ethyl 3-methyl-5,7-dioxo-4H-thieno[3,2-b]pyridine-6-carboxylate under reflux conditions .
  • Applications: Used in medicinal chemistry for late-stage modifications due to the ease of ester hydrolysis to carboxylic acids .

Methyl furo[2,3-b]pyridine-6-carboxylate

CAS Number: 2107799-62-0 Molecular Formula: C₉H₇NO₃ Key Differences:

  • The fused ring system differs in orientation ([2,3-b] vs. [3,2-b]), altering electronic distribution. The [2,3-b] isomer exhibits distinct reactivity in EAS, with electrophiles preferentially attacking the pyridine ring due to reduced electron density in the furan moiety .

Ethyl 5,6-Dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate

CAS Number : 1654021-65-4
Molecular Formula : C₁₄H₁₂Cl₂N₂O₅
Key Differences :

  • Chlorine substituents at the 5- and 6-positions enhance electrophilicity, facilitating nucleophilic substitution reactions.
  • The ethoxycarbonylamino group introduces hydrogen-bonding capacity, making this derivative suitable for targeting enzyme active sites in medicinal chemistry .

Key Research Findings

  • Catalytic Applications : The methyl ester’s electron-deficient pyridine ring facilitates coordination with transition metals, enabling use in catalytic systems for C–H activation .

Biological Activity

Methyl furo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a fused furan and pyridine ring system with a methyl ester functional group. Its molecular formula is C9H7NO3C_9H_7NO_3 and it has a molecular weight of 177.16 g/mol. The unique structural characteristics contribute to its reactivity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biological pathways. Research indicates that the compound can inhibit specific enzymes involved in inflammatory processes, thereby demonstrating potential anti-inflammatory properties.

Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which is critical in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Initial findings indicate that it possesses efficacy against several bacterial strains, suggesting its potential utility as an antimicrobial agent in therapeutic applications.

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, indicating its potential as a candidate for cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Methyl pyridine-2-carboxylatePyridine ring with carboxylate groupSimpler structure; lacks fused ring system
Furo[3,2-c]pyridineFused furan and pyridine ringsDifferent fusion pattern; varied reactivity
6-Methylfuro[3,2-b]pyridineMethyl substitution on the pyridine ringPotentially altered biological activity

This compound stands out due to its specific fused ring system and potential bioactivity. The presence of both furan and pyridine rings contributes to unique chemical properties that differentiate it from related compounds.

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced TNFα levels in LPS-stimulated human blood samples, showcasing an IC50 value indicative of strong anti-inflammatory action .
  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against various bacterial strains, revealing notable inhibition zones compared to standard antibiotics .
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with this compound resulted in increased rates of apoptosis and cell cycle arrest at G1 phase .

Q & A

Q. What are the most efficient synthetic routes for preparing methyl furo[3,2-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via microwave-assisted reactions, which significantly reduce reaction times compared to conventional methods. For example, microwave irradiation enables the condensation of methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate with active methylene compounds (e.g., thiazolidinones) in 20–40 minutes, achieving yields comparable to traditional heating (65–80%) . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and molar ratios of reactants. Optimization studies suggest that excess aldehyde derivatives improve regioselectivity in fused-ring systems.

Q. How does the ester group at the 6-position influence the compound’s reactivity in downstream modifications?

The methyl ester at the 6-position serves as a versatile handle for functionalization. It can undergo hydrolysis to a carboxylic acid for coupling reactions or act as a directing group in electrophilic substitution. For instance, ester groups in analogous pyrrolo-pyridine derivatives facilitate Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, enabling the introduction of halogens, aryl groups, or heterocycles . The electron-withdrawing nature of the ester also enhances the reactivity of adjacent positions for further derivatization.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., chemical shifts for the furopyridine ring protons typically appear at δ 6.5–8.5 ppm) .
  • HRMS : For molecular ion validation and isotopic pattern analysis.
  • X-ray crystallography : Resolves ambiguities in fused-ring systems, as demonstrated for spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives .
  • Melting point and HPLC : Assess purity (>95% by HPLC is standard for pharmacological studies) .

Advanced Research Questions

Q. How can electrocatalytic methods be applied to synthesize complex spirocyclic derivatives of this compound?

Electrocatalytic multicomponent reactions enable the synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds under green conditions. A one-pot protocol using this compound, aldehydes, and N,N′-dimethylbarbituric acid at 20°C with a current density of 50 mA/cm² achieves 73–82% yield in 90 minutes . This method avoids column chromatography, reduces waste, and is scalable for asymmetric spirocyclic libraries.

Q. What strategies address contradictions in biological activity data for furopyridine derivatives?

Discrepancies in activity (e.g., antitumor vs. kinase inhibition) often arise from subtle structural variations. For example:

Substituent PositionBiological ActivityKey Reference
2-Carboxylate (methyl)Enhanced solubility
3-TrifluoromethylFGFR1 inhibition (IC50 = 12 nM)
6-ChloroAntiproliferative (HeLa cells, IC50 = 1.2 µM)
Systematic SAR studies using isosteric replacements (e.g., Cl vs. CF3) and computational docking (e.g., AutoDock Vina) are recommended to resolve contradictions .

Q. How can microwave irradiation optimize the synthesis of this compound derivatives for high-throughput screening?

Microwave-assisted parallel synthesis enables rapid library generation. For instance, condensing methyl 2-formyl derivatives with thiazolidinones under microwave irradiation (120°C, 30 min) produces 20–30 analogs per week with 70–85% purity . This approach reduces reaction times by 60% compared to oil-bath heating, critical for iterative medicinal chemistry campaigns.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl furo[3,2-b]pyridine-6-carboxylate
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Methyl furo[3,2-b]pyridine-6-carboxylate

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